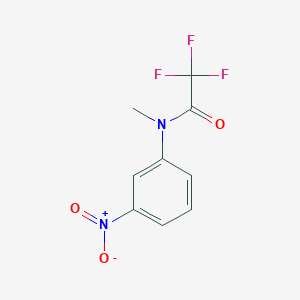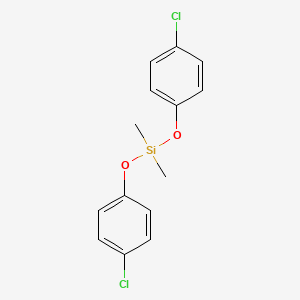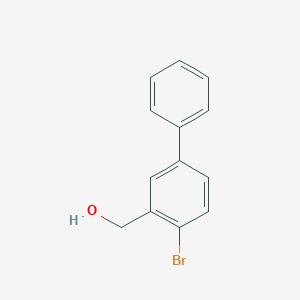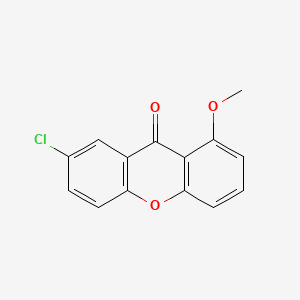
9H-Xanthen-9-one, 7-chloro-1-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthen-9-one, 7-chloro-1-methoxy- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens
Preparation Methods
The synthesis of 9H-Xanthen-9-one, 7-chloro-1-methoxy- typically involves the use of specific starting materials and reaction conditions. One common method is the cyclization of appropriate polyphenol and salicylic acid derivatives in the presence of dehydrating agents like acetic anhydride . Industrial production methods may involve the use of catalysts such as zinc chloride or phosphoryl chloride to improve yield and reaction efficiency .
Chemical Reactions Analysis
9H-Xanthen-9-one, 7-chloro-1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the xanthone core.
Substitution: Halogenation and other substitution reactions can introduce new functional groups, altering the compound’s properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-Xanthen-9-one, 7-chloro-1-methoxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 7-chloro-1-methoxy- involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
9H-Xanthen-9-one, 7-chloro-1-methoxy- can be compared with other xanthone derivatives such as:
7-Chloro-1-hydroxy-9H-xanthen-9-one: Similar in structure but with a hydroxyl group instead of a methoxy group.
3,6-Dimethoxy-9H-xanthen-9-one: Contains two methoxy groups and is used in the synthesis of fluorescein derivatives.
Mangiferin: A naturally occurring xanthone with significant pharmacological activities.
The uniqueness of 9H-Xanthen-9-one, 7-chloro-1-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
127731-71-9 |
|---|---|
Molecular Formula |
C14H9ClO3 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
7-chloro-1-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H9ClO3/c1-17-11-3-2-4-12-13(11)14(16)9-7-8(15)5-6-10(9)18-12/h2-7H,1H3 |
InChI Key |
FMFRGLHCZTYOQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)
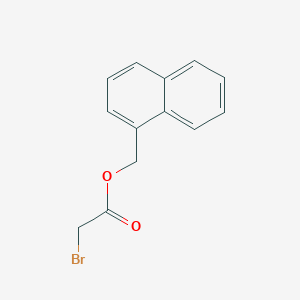
![4,7-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B13984020.png)


![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)

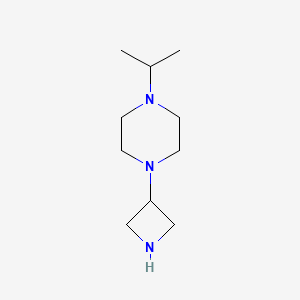
![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)

